molecular formula C15H14O3 B1318091 2-(Benzyloxy)-5-methylbenzoic acid CAS No. 67127-92-8

2-(Benzyloxy)-5-methylbenzoic acid

Cat. No. B1318091
CAS RN: 67127-92-8
M. Wt: 242.27 g/mol
InChI Key: DHIFEMYRGHSSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-methylbenzoic acid is a chemical compound. It is functionally related to a benzyl alcohol and a glycolic acid . It appears as a white to yellow to beige powder or crystals .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. Protodeboronation of pinacol boronic esters is one of the key steps in the synthesis . Boronic acids and their derivatives have been used in the synthesis of various compounds, including this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FTIR spectroscopy, 1H-NMR, and 13C-NMR . The crystal structure of a similar compound, methyl 2-(Benzyloxy)benzoate, has been studied .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It can also undergo benzylic oxidations and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be determined .

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemical Synthesis : Research shows the synthesis of various polysubstituted aromatic carboxylic acids, demonstrating the utility of compounds like 2-(Benzyloxy)-5-methylbenzoic acid in complex chemical syntheses (Laak & Scharf, 1989).
  • Pharmaceutical Development : This compound has been involved in the development of new chemical entities for treating disorders such as hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
  • Electrochemical Studies : It is used in the synthesis of model complexes for electrochemical studies, relevant to the active site of [FeFe]-hydrogenases (Song et al., 2012).

Safety and Hazards

Safety data sheets provide information about the potential hazards of 2-(Benzyloxy)-5-methylbenzoic acid. It can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Future Directions

The future directions of research on 2-(Benzyloxy)-5-methylbenzoic acid could involve further studies on its synthesis, mechanism of action, and potential therapeutic applications. For instance, therapeutic peptides are a promising area of research, and this compound could potentially be used in the development of new peptide-based drugs .

properties

IUPAC Name

5-methyl-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIFEMYRGHSSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515592
Record name 2-(Benzyloxy)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67127-92-8
Record name 2-(Benzyloxy)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methylsalicylic acid was reacted with methanol and sulphuric acid by the general method of Brunner (Monatsh. 1913, 34, 916) to give methyl 5-methylsalicylate, b.p. 115°-116° C./10 mmHg. This ester (12.0 g) was heated together with benzyl chloride (9.1 g) and anhydrous potassium carbonate (5.0 g) in dry sulpholane (90 ml) at 100° C. for 22 hours. The mixture was then poured into a mixture of ice and water (1200 ml) to give crude methyl 2-benzyloxy-5-methylbenzoate (17.6 g). This ester (4.3 g) was heated at reflux with aqueous sodium hydroxide solution (2N; 100 ml) for 2 hours and the mixture was then cooled, diluted with water, and acidified to pH 2 by treatment with concentrated hydrochloric acid to give 2-benzyloxy-5-methylbenzoic acid (3.65 g), m.p. 98°-100° C.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
1200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

LiOH.H2O (0.379 g, 9.03 mmol) was added to a stirred solution of phenylmethyl 5-methyl-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 8; 1.0 g, 3.01 mmol) in a 3:1 mixture of THF:H2O (40 ml). The mixture was refluxed for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over MgSO4, and concentrated to yield the title compound as a yellow solid. 500 mg.
Quantity
0.379 g
Type
reactant
Reaction Step One
Name
phenylmethyl 5-methyl-2-[(phenylmethyl)oxy]benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-5-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-5-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-5-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-5-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.